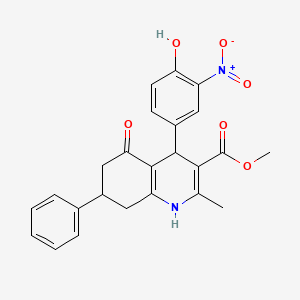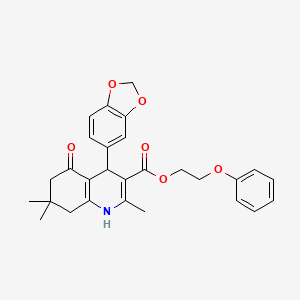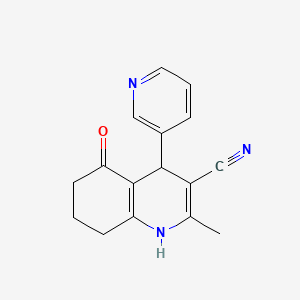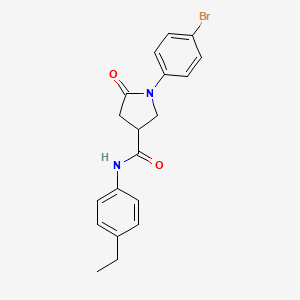![molecular formula C26H20BrNO2S B5153072 N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide](/img/structure/B5153072.png)
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide, also known as BPTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPTM belongs to the class of benzamide derivatives and is synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide is not fully understood. However, it has been reported that N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide inhibits the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition by N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide leads to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has also been shown to inhibit the migration and invasion of cancer cells, which are essential for cancer metastasis. Additionally, N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has been reported to possess antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide is its high selectivity towards cancer cells, which makes it a potential candidate for cancer therapy. N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has also been shown to have low toxicity towards normal cells, making it a safer alternative to traditional chemotherapy drugs. However, the low solubility of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide in water can limit its use in in vivo studies.
Future Directions
Future research on N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide can focus on improving its solubility and bioavailability to enhance its therapeutic potential. Additionally, the mechanism of action of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide can be further elucidated to understand its effects on gene expression and epigenetic regulation. N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide can also be tested in combination with other anticancer agents to enhance its efficacy.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide involves several steps, including the reaction of 4-bromobenzonitrile with 4-phenoxythiophenol to form 4-[(4-phenoxyphenyl)thio]benzonitrile. This intermediate is then reacted with 4-aminobenzoyl chloride in the presence of a base to yield N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide.
Scientific Research Applications
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have reported the anticancer activity of N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)thio]methyl}benzamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
N-(4-bromophenyl)-4-[(4-phenoxyphenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrNO2S/c27-21-10-12-22(13-11-21)28-26(29)20-8-6-19(7-9-20)18-31-25-16-14-24(15-17-25)30-23-4-2-1-3-5-23/h1-17H,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOOLBSEGYMSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)SCC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-{[(4-phenoxyphenyl)sulfanyl]methyl}benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
![2-({[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5152996.png)



![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-indanecarboxamide](/img/structure/B5153025.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(methylthio)propyl]benzamide](/img/structure/B5153035.png)
![methyl 4-{[5-(2,5-dimethoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5153045.png)

![N-(4-fluorobenzyl)-N'-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}urea](/img/structure/B5153059.png)
![3-chloro-N-cyclopentyl-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5153065.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5153080.png)
![methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5153085.png)
![ethyl (4-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5153087.png)